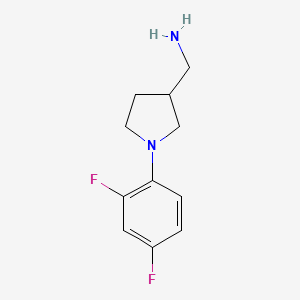![molecular formula C13H12ClNO B3200138 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 1017418-71-1](/img/structure/B3200138.png)
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline
Descripción general
Descripción
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline, also known as CPQ, is a synthetic compound that has been extensively studied for its potential therapeutic properties. CPQ belongs to the family of quinoline derivatives, which have been shown to possess a wide range of biological activities, including antimalarial, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is not fully understood. However, it has been suggested that 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline may exert its biological effects by binding to DNA and interfering with DNA replication and transcription. 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has also been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and transcription.
Biochemical and Physiological Effects:
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been shown to possess a wide range of biological activities. It has been shown to possess antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite that causes malaria. 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has also been shown to possess antitumor activity by inhibiting the growth of various cancer cell lines. In addition, 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been shown to possess antimicrobial activity against various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential therapeutic properties. However, 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline also has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. In addition, the exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline is not fully understood, which can make it difficult to interpret some experimental results.
Direcciones Futuras
There are several future directions for the study of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline. One area of research could be the development of more potent derivatives of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline for use as antimalarial, antitumor, and antimicrobial agents. Another area of research could be the investigation of the potential use of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline as a fluorescent probe for the detection of DNA damage. Finally, the exact mechanism of action of 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline could be further investigated to better understand its biological effects.
Aplicaciones Científicas De Investigación
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has been extensively studied for its potential therapeutic properties. It has been shown to possess antimalarial, antitumor, and antimicrobial properties. 9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline has also been investigated for its potential use as a fluorescent probe for the detection of DNA damage.
Propiedades
IUPAC Name |
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c1-16-8-5-6-10-12(7-8)15-11-4-2-3-9(11)13(10)14/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYCHHZNHXRXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C3CCCC3=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-chloro-6-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B3200058.png)
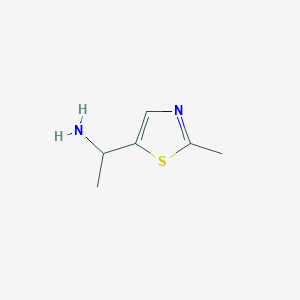


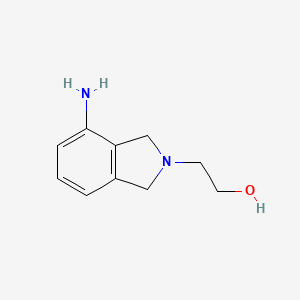

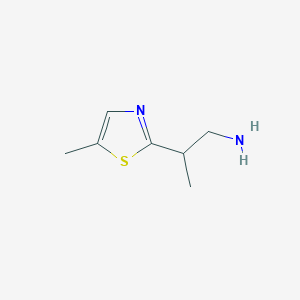

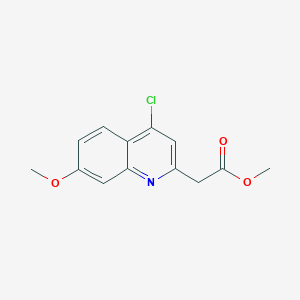
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
![2-Chloropyrido[4,3-d]pyrimidine](/img/structure/B3200139.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
![[1-(3-Methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200157.png)
